4-Methyl-1-hepten-4-ol chemical properties
4-Methyl-1-hepten-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1-hepten-4-ol
Introduction
4-Methyl-1-hepten-4-ol is a tertiary alcohol and an unsaturated hydrocarbon, presenting a unique combination of functional groups that make it a molecule of interest in synthetic organic chemistry. Its structure, featuring a chiral center at the C4 position, an alkene, and a hydroxyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and potential applications, particularly as a scaffold or building block in the development of new chemical entities. The insights are tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Chemical Identity and Structure
4-Methyl-1-hepten-4-ol is systematically named according to IUPAC nomenclature, which clearly defines its structural features.
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IUPAC Name: 4-methylhept-1-en-4-ol[1]
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CAS Number: 1186-31-8[1]
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SMILES: CCCC(C)(CC=C)O[1]
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InChI Key: PYKQMQBNPLNLPS-UHFFFAOYSA-N[1]
The structure contains a seven-carbon heptane backbone with a double bond at the first position (1-en) and a hydroxyl group (-ol) and a methyl group at the fourth position. The C4 carbon is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-4-methyl-1-hepten-4-ol and (S)-4-methyl-1-hepten-4-ol.
Physicochemical Properties
The physical and chemical properties of 4-Methyl-1-hepten-4-ol are summarized below. These properties are critical for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Appearance | Colorless to almost colorless clear liquid | Benchchem[3] |
| Boiling Point | 202.67°C (estimate) | ChemicalBook[4] |
| Melting Point | -31.5°C (estimate) | ChemicalBook[4] |
| Density | 0.83 g/cm³ | ChemicalBook[4] |
| Flash Point | 51°C (124°F) | ChemicalBook[4] |
| pKa | 15.17 ± 0.29 (Predicted) | ChemicalBook[4] |
| XLogP3 | 2.1 | PubChem[1] |
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of a tertiary alcohol like 4-Methyl-1-hepten-4-ol is through the Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a reliable route to the target molecule.
Logic of the Grignard Synthesis
The synthesis involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone. For 4-Methyl-1-hepten-4-ol, two primary retrosynthetic disconnections are plausible:
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Reaction of allylmagnesium bromide with 2-pentanone .
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Reaction of propylmagnesium bromide with allyl methyl ketone (1-penten-4-one) .
The choice between these routes often depends on the commercial availability and stability of the starting materials. The workflow below illustrates the second, often preferred, pathway.
Caption: Grignard synthesis workflow for 4-Methyl-1-hepten-4-ol.
Protocol: Grignard Synthesis
This protocol outlines the synthesis of 4-methyl-1-hepten-4-ol.
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Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
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Grignard Reagent Preparation:
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Place magnesium turnings in the flask.
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start spontaneously (indicated by bubbling and warmth), gently warm the flask or add a crystal of iodine.
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Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of propylmagnesium bromide.
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Reaction with Ketone:
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Cool the Grignard reagent solution in an ice bath.
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Dissolve allyl methyl ketone in anhydrous diethyl ether and add it to the dropping funnel.
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Add the ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.
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Quenching and Workup:
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer two more times with diethyl ether.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification:
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Remove the solvent by rotary evaporation.
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Purify the crude product by vacuum distillation or flash column chromatography to yield pure 4-Methyl-1-hepten-4-ol.
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Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 4-Methyl-1-hepten-4-ol.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
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O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group.
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C-H Stretches (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
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C-H Stretch (sp²): A peak just above 3000 cm⁻¹ (typically 3080 cm⁻¹), corresponding to the vinyl C-H bonds.
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C=C Stretch: A medium-intensity absorption around 1645 cm⁻¹, indicating the alkene double bond.
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C-O Stretch: A strong band in the 1200-1100 cm⁻¹ region, typical for a tertiary alcohol.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) in ppm are:
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Vinyl Protons (CH₂=CH-): Three protons in the 4.9-6.0 ppm range. The terminal CH₂ protons will appear as doublets of doublets, and the internal CH proton will appear as a multiplet (ddt).
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Allylic Protons (-C(OH)-CH₂-CH=): Two protons around 2.2-2.4 ppm, appearing as a doublet.
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Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (1.5-4.0 ppm), which is exchangeable with D₂O.
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Alkyl Protons (CH₃CH₂CH₂-): A triplet around 0.9 ppm (terminal CH₃), a multiplet around 1.4-1.6 ppm (internal CH₂), and another multiplet adjacent to the chiral center.
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Methyl Protons (-C(OH)-CH₃): A singlet around 1.1-1.2 ppm for the three protons of the methyl group attached to the carbinol carbon.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Vinyl Carbons: Two signals in the sp² region, ~142 ppm (-CH=) and ~115 ppm (CH₂=).
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Carbinol Carbon (-C(OH)-): A signal for the quaternary carbon at ~73-75 ppm.
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Allylic Carbon: A signal around 45-50 ppm.
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Alkyl Carbons: Four signals in the upfield region (~10-40 ppm) for the propyl and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of C₈H₁₆O. This peak may be weak or absent in electron ionization (EI) due to facile fragmentation.
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Key Fragments: A prominent peak corresponding to the loss of water (M-18) at m/z = 110. Alpha-cleavage will lead to fragments from the loss of a propyl group (m/z = 85) or an allyl group (m/z = 87).
Reactivity and Chemical Behavior
The reactivity of 4-Methyl-1-hepten-4-ol is governed by its two primary functional groups: the tertiary alcohol and the terminal alkene.
Caption: Key reaction pathways for 4-Methyl-1-hepten-4-ol.
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Reactions of the Tertiary Alcohol:
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Dehydration: Under acidic conditions (e.g., H₂SO₄, heat), the alcohol can be eliminated to form a mixture of isomeric dienes.
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Substitution: Reaction with hydrogen halides (e.g., HBr, HCl) can replace the hydroxyl group with a halogen via an SN1 mechanism, forming a tertiary haloalkane.
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Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that cleave C-H bonds (e.g., PCC, chromic acid).
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Reactions of the Alkene:
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Hydrogenation: The double bond can be reduced to a single bond using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni), yielding 4-methyl-4-heptanol.[3]
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Electrophilic Addition: The alkene readily undergoes addition reactions with electrophiles like halogens (Br₂, Cl₂) and hydrogen halides.
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Oxidation: The double bond can be cleaved by ozonolysis or strong oxidizing agents like KMnO₄. Milder oxidation (e.g., with OsO₄) can produce a diol.
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Applications in Research and Drug Development
While 4-Methyl-1-hepten-4-ol is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry and drug discovery.
As a Chiral Building Block
The presence of a stereocenter makes enantiomerically pure forms of this molecule valuable starting materials for the asymmetric synthesis of more complex targets. The specific spatial arrangement of its functional groups can be used to control the stereochemistry of subsequent reactions.
The "Magic Methyl" Effect
In drug development, the strategic placement of a methyl group can have profound effects on a molecule's biological activity and pharmacokinetic properties—a phenomenon sometimes called the "magic methyl" effect.[5] A scaffold like 4-Methyl-1-hepten-4-ol can be used to explore these effects. The methyl group can:
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Increase Potency: By providing favorable steric interactions with a biological target or by inducing a bioactive conformation.[5]
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Block Metabolism: A methyl group placed at a site of metabolic attack (e.g., by Cytochrome P450 enzymes) can sterically hinder the metabolic reaction, thereby increasing the drug's half-life.[5]
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Modulate Physicochemical Properties: Adding a methyl group increases lipophilicity (LogP), which can affect absorption, distribution, and cell permeability.[5]
The combination of the methyl group with other functional handles (alkene, alcohol) allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign.
Safety and Handling
According to the Globally Harmonized System (GHS), 4-Methyl-1-hepten-4-ol is classified with several hazards that necessitate careful handling.
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GHS Classification: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1] It is also classified as a flammable liquid and vapor (H226).[4]
| GHS Pictogram(s) | Signal Word | Hazard Statements |
| Danger/Warning | Danger | H315: Causes skin irritation[1]H318: Causes serious eye damage[1]H335: May cause respiratory irritation[1]H226: Flammable liquid and vapor[4] |
Handling and Storage Protocol
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]
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Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
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Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136921, 4-Methyl-1-hepten-4-ol. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 109451, 4-Methyl-1-heptanol. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 518713, 4-Methylhept-1-ene. Available from: [Link]
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National Institute of Standards and Technology. 1-Heptene, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
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Cheméo. Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-48-8). Available from: [Link]
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ChemSynthesis. 4-methyl-1-hepten-4-ol. Available from: [Link]
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National Institute of Standards and Technology. 1-Heptene, 4-methyl-. In: NIST Chemistry WebBook, IR Spectrum. Available from: [Link]
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Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Available from: [Link]
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